![molecular formula C13H16ClN3O2S2 B2865231 5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1448136-01-3](/img/structure/B2865231.png)
5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide” is a compound that contains an indazole moiety . Indazole derivatives are important heterocycles in drug molecules and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
Indazole derivatives can be synthesized through various methods . A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids were synthesized by the condensation of phenylhydrazine and 2-(hydroxymethylene)cyclohexanone-4-carboxylate .
Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .
Chemical Reactions Analysis
The chemical reactions of indazole derivatives can vary depending on the functional groups attached to the indazole nucleus . The presence of an alkyl group in position 2 seems to be very significant for high intrinsic activity .
Scientific Research Applications
Antiviral Activity
Indazole derivatives have been reported to exhibit potent antiviral properties. Compounds similar to our subject compound have shown inhibitory activity against influenza A and other viruses . The presence of the indazole moiety contributes to the compound’s ability to bind with high affinity to viral proteins, potentially disrupting their replication process.
Anti-inflammatory Activity
The indazole nucleus is a common feature in many anti-inflammatory drugs. The structural features of “5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide” suggest that it may also possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Activity
Indazole derivatives have been studied for their anticancer activities. They are known to inhibit cell growth in various cancer cell lines, including colon and melanoma . The compound could be explored for its potential to act as a chemotherapeutic agent, targeting specific pathways involved in cancer progression.
Antimicrobial Activity
The indazole scaffold is associated with antimicrobial efficacy. This includes activity against a broad spectrum of bacteria and fungi, making it a candidate for the development of new antimicrobial agents .
Antidiabetic Activity
Research has indicated that indazole derivatives can play a role in managing diabetes. They may affect the biochemical pathways involved in glucose metabolism, offering a new approach to diabetes treatment .
Antimalarial Activity
Indazole compounds have shown promise in the fight against malaria. Their ability to interfere with the life cycle of the malaria parasite presents a potential avenue for the development of novel antimalarial drugs .
properties
IUPAC Name |
5-chloro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S2/c1-17-11-5-3-2-4-9(11)10(16-17)8-15-21(18,19)13-7-6-12(14)20-13/h6-7,15H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTWGMNADCWGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.